molecular formula C8H5BrN2O2 B1292745 5-(3-bromophenyl)-1,3,4-oxadiazol-2(3H)-one CAS No. 873090-18-7

5-(3-bromophenyl)-1,3,4-oxadiazol-2(3H)-one

Cat. No.: B1292745
CAS No.: 873090-18-7
M. Wt: 241.04 g/mol
InChI Key: ZVWSHDFGLFCEID-UHFFFAOYSA-N
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Description

5-(3-Bromophenyl)-1,3,4-oxadiazol-2(3H)-one is a heterocyclic compound featuring a 1,3,4-oxadiazol-2-one core substituted with a 3-bromophenyl group. The bromine atom at the meta position of the phenyl ring imparts distinct electronic and steric properties, influencing its reactivity and biological interactions.

Properties

IUPAC Name

5-(3-bromophenyl)-3H-1,3,4-oxadiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-6-3-1-2-5(4-6)7-10-11-8(12)13-7/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVWSHDFGLFCEID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NNC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00647777
Record name 5-(3-Bromophenyl)-1,3,4-oxadiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

873090-18-7
Record name 5-(3-Bromophenyl)-1,3,4-oxadiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-bromophenyl)-1,3,4-oxadiazol-2(3H)-one typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 3-bromobenzohydrazide with carbon disulfide in the presence of a base such as potassium hydroxide, followed by cyclization to form the oxadiazole ring.

Reaction Scheme:

  • 3-Bromobenzohydrazide + Carbon disulfide + Potassium hydroxide → Intermediate
  • Intermediate + Cyclization → this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(3-Bromophenyl)-1,3,4-oxadiazol-2(3H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The oxadiazole ring can participate in redox reactions, leading to the formation of different oxidation states.

    Cycloaddition Reactions: The compound can undergo cycloaddition reactions with alkenes or alkynes to form larger ring systems.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide or thiourea. Conditions typically involve heating in a polar solvent like dimethylformamide.

    Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Cycloaddition Reactions: Catalysts such as copper(I) iodide or palladium(II) acetate are often used in the presence of ligands like triphenylphosphine.

Major Products Formed

    Substitution Reactions: Products include substituted oxadiazoles with various functional groups replacing the bromine atom.

    Oxidation Reactions: Products include oxidized forms of the oxadiazole ring, such as oxadiazole N-oxides.

    Cycloaddition Reactions: Products include fused ring systems with enhanced stability and unique electronic properties.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity
Research has indicated that derivatives of 1,3,4-oxadiazol-2(3H)-ones exhibit significant anticancer properties. For instance, compounds similar to 5-(3-bromophenyl)-1,3,4-oxadiazol-2(3H)-one have been identified as potent inhibitors of Notum carboxylesterase activity, which is implicated in cancer progression through the Wnt signaling pathway. A study demonstrated that these compounds could effectively inhibit Notum, suggesting potential as therapeutic agents in cancer treatment .

1.2 Antimicrobial Properties
The synthesis of various oxadiazol derivatives has been linked to antimicrobial activity. In a study focusing on the synthesis of oxadiazolones, it was found that specific derivatives exhibited notable antibacterial effects against a range of pathogens. The structure-activity relationship (SAR) analysis revealed that modifications at the phenyl ring significantly influenced antimicrobial potency .

1.3 Anti-inflammatory Effects
Compounds in the oxadiazol family have also been evaluated for their anti-inflammatory effects. Research indicates that certain derivatives can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), making them candidates for developing anti-inflammatory drugs .

Material Science Applications

2.1 Polymer Chemistry
this compound can serve as a building block in the synthesis of polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices has been shown to improve thermal stability and reduce flammability, making it useful in materials engineering .

2.2 Photoluminescent Materials
The compound has potential applications in developing photoluminescent materials. Its unique electronic properties allow for the design of materials that can emit light when exposed to radiation, which could be utilized in displays and lighting technologies .

Agricultural Chemistry Applications

3.1 Pesticide Development
Research into the synthesis of oxadiazol derivatives has led to the identification of compounds with insecticidal properties. This compound and its analogs have shown effectiveness against various agricultural pests, suggesting their potential use as environmentally friendly pesticides .

Case Studies

Study Focus Findings
Mahy et al., 2020Inhibition of Notum CarboxylesteraseIdentified 5-(phenyl)-1,3,4-oxadiazol-2(3H)-ones as potent inhibitors; implications for cancer therapy .
Reddy et al., 2016Synthesis and Antimicrobial ActivityDeveloped a series of oxadiazolone derivatives; some displayed significant antimicrobial activity against Gram-positive bacteria .
Chemical Engineering JournalMaterial PropertiesDemonstrated improved thermal stability in polymers incorporating oxadiazole units; potential applications in flame-retardant materials .

Mechanism of Action

The mechanism of action of 5-(3-bromophenyl)-1,3,4-oxadiazol-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group enhances the compound’s binding affinity to these targets, leading to inhibition or activation of biological pathways. The oxadiazole ring contributes to the compound’s stability and reactivity, allowing it to participate in various biochemical reactions.

Comparison with Similar Compounds

Substituent Position and Geometry

  • 5-(2-Aminophenyl) Derivatives: highlights the geometry of 5-(2-aminophenyl)-1,3,4-oxadiazol-2(3H)-one, where the amino group forms a dihedral angle of ~16° with the phenyl ring. In contrast, bromine's steric bulk in the 3-position likely increases planarity, enhancing π-π stacking interactions in biological systems .
  • 5-(3-Ethylphenyl) and 5-(3-Trifluoromethylphenyl) : NMR data from show that 3-substituted phenyl groups (e.g., ethyl, trifluoromethyl) maintain coplanarity with the oxadiazolone ring, suggesting similar behavior for the 3-bromophenyl analog .

Electronic Effects

  • Bromine vs.
  • Comparison with 5-(5-Bromophenyl) : describes 5-(5-bromophenyl)-1,3,4-oxadiazol-2(3H)-one, where bromine at the para position could lead to distinct electronic effects compared to the meta-substituted target compound .

Key Routes for Oxadiazolone Derivatives

  • Cyclization with Triphosgene : and describe cyclization of hydrazides or semicarbazides using triphosgene (BTC), a common method for oxadiazolone synthesis .
  • Substitution Reactions : outlines the synthesis of 2-(3-bromophenyl)-5-phenyl-1,3,4-oxadiazole via coupling of tetrazoles with carboxylic acids, a route adaptable to the target compound by modifying the substituents .

Challenges in Bromophenyl Derivatives

  • Steric Hindrance : Introducing bromine at the 3-position may require optimized conditions for coupling reactions, as seen in , where DCM/DMF mixtures facilitated synthesis .

Antimicrobial Potential

  • Naphthyloxymethyl Derivatives : reports 5-(naphthyloxymethyl)-1,3,4-oxadiazol-2(3H)-ones with MICs of 64–256 µg/mL against S. aureus and E. coli. The bromophenyl analog may exhibit enhanced activity due to bromine’s hydrophobic interactions .

Enzyme Inhibition

  • MAO-B Inhibition : identifies 5-(4-benzyloxyphenyl)-1,3,4-oxadiazol-2(3H)-one as a potent MAO-B inhibitor (Ki = 1.2 nM in rats). The 3-bromophenyl substitution could modulate selectivity and potency .
  • Keap1/Nrf2 Pathway: notes melatonin-derived oxadiazolones interacting with Keap1. Bromine’s electronegativity may enhance binding in similar pathways .

Comparative Data Table

Compound Substituent Key Activity/Property Source
5-(3-Bromophenyl)-oxadiazolone 3-BrPh Potential enzyme inhibition Inferred
5-(2-Aminophenyl)-oxadiazolone 2-NH2Ph Dihedral angle ~16°
5-(5-Bromophenyl)-oxadiazolone 5-BrPh Quorum sensing inhibition
5-(3-Trifluoromethylphenyl) 3-CF3Ph NMR data (δ 12.70 ppm, DMSO)
5-(4-Benzyloxyphenyl)-oxadiazolone 4-OBnPh MAO-B Ki = 1.2 nM (rat)

Biological Activity

5-(3-Bromophenyl)-1,3,4-oxadiazol-2(3H)-one is a synthetic compound belonging to the oxadiazole family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

  • Molecular Formula : C8_8H5_5BrN2_2O2_2
  • Molecular Weight : 241.04 g/mol
  • PubChem CID : 24874409

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The compound has been tested against various cancer cell lines, demonstrating significant cytotoxicity.

Case Studies

  • Cytotoxicity Tests :
    • Cell Lines Tested : HCT-116 (colorectal carcinoma), HepG-2 (hepatocellular carcinoma), and MCF-7 (breast cancer).
    • Findings : The compound exhibited IC50_{50} values ranging from 15.63 µM to 35.58 µM against these cell lines, indicating moderate to high cytotoxic activity compared to standard chemotherapy drugs like doxorubicin .
  • Mechanism of Action :
    • The mechanism involves the induction of apoptosis via the mitochondrial pathway and the generation of reactive oxygen species (ROS). Molecular docking studies suggest that the compound interacts effectively with key cellular targets involved in cancer progression .
Cell LineIC50_{50} (µM)Reference Compound IC50_{50} (µM)
HCT-11635.585.23 (Doxorubicin)
HepG-228.004.50 (Doxorubicin)
MCF-715.634.17 (Doxorubicin)

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains.

Findings

  • In Vitro Studies :
    • The compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentration (MIC) values were reported as low as 0.22 µg/mL for certain derivatives .
  • Mechanism of Action :
    • The antimicrobial mechanism appears to involve disruption of bacterial cell membranes and inhibition of biofilm formation .

Anti-inflammatory Properties

Emerging research indicates that oxadiazole derivatives exhibit anti-inflammatory effects.

Research Insights

  • Inflammation Models :
    • Compounds similar to this compound have shown potential in reducing inflammatory markers in cell culture models, suggesting a role in modulating inflammatory responses .
  • Cytokine Inhibition :
    • Studies have indicated that these compounds can inhibit the production of pro-inflammatory cytokines, contributing to their therapeutic potential in inflammatory diseases .

Q & A

Q. What crystallographic parameters inform structure-activity relationships (SAR)?

  • Key Metrics :
  • Dihedral angle between oxadiazolone and aryl rings (e.g., 65.84° in oxadiargyl) affects planar stacking with enzymes .
  • Bond lengths (e.g., C=O at 1.21 Å) correlate with hydrogen-bonding strength in active sites .

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